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Compound of Interest

Compound Name:
methyl2-bromo-6-methoxy-4-

nitrobenzoate

CAS No.: 2168241-36-7

Cat. No.: B2944019 Get Quote

Abstract & Strategic Analysis
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value pharmacophore scaffold

used extensively in the synthesis of bioactive molecules, particularly as a precursor for

proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its structural utility lies in its

three orthogonal reactive handles:

Methyl Ester: Serves as a masked carboxylic acid or electrophile for amidation.

Aryl Bromide (C2): A sterically demanding but highly reactive site for palladium-catalyzed

cross-coupling (Suzuki, Buchwald-Hartwig).

Nitro Group (C4): A latent aniline precursor, accessible via chemoselective reduction (e.g.,

SnCl₂, Fe/NH₄Cl).

Synthetic Strategy Selection
While Fischer esterification (MeOH/H₂SO₄) is the standard for benzoic acids, the 2-bromo

substituent introduces significant steric hindrance at the carbonyl center. Consequently, the

Acid Chloride Method (SOCl₂/MeOH) is the preferred protocol. This method generates the
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highly electrophilic acyl chloride intermediate in situ, driving the reaction to completion more

effectively than reversible acid-catalyzed equilibrium methods.

Core Protocol: Synthesis via In-Situ Acyl Chloride
This protocol details the conversion of 2-bromo-4-nitrobenzoic acid to its methyl ester.[1]

Materials & Reagents
Reagent MW ( g/mol ) Equiv.[2][3][4][5][6] Role

2-Bromo-4-

nitrobenzoic acid
246.01 1.0 Substrate

Thionyl Chloride

(SOCl₂)
118.97 2.0 - 3.0 Activating Agent

Methanol (anhydrous) 32.04 Solvent Nucleophile/Solvent

DMF

(Dimethylformamide)
73.09 0.05 (Cat.) Catalyst

Experimental Procedure
Step 1: Activation

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux

condenser fitted with a CaCl₂ drying tube or N₂ line.

Charge the flask with 2-bromo-4-nitrobenzoic acid (5.0 g, 20.3 mmol) and anhydrous

Methanol (50 mL). The starting material may not fully dissolve initially.

Cool the suspension to 0°C using an ice-water bath.

Dropwise Addition: Add Thionyl Chloride (4.4 mL, 60.9 mmol, 3.0 equiv) slowly via a

pressure-equalizing dropping funnel or syringe over 15 minutes. Caution: Exothermic

reaction with vigorous gas evolution (HCl, SO₂).

(Optional) Add 2-3 drops of dry DMF to catalyze the formation of the acyl chloride species if

the reaction is sluggish.
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Step 2: Reaction 6. Remove the ice bath and allow the mixture to warm to room temperature

(RT). 7. Heat the reaction mixture to Reflux (65°C) for 3–5 hours. 8. Monitoring: Monitor

reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting acid (polar) should

disappear, replaced by the less polar ester spot (R_f ~ 0.6).

Step 3: Workup & Isolation 9. Concentrate the reaction mixture under reduced pressure

(Rotavap) to remove MeOH and excess SOCl₂. Note: Use a base trap for the vacuum pump to

neutralize acidic fumes. 10. Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL). 11.

Wash the organic phase sequentially with:

Saturated NaHCO₃ (2 x 50 mL) – Critical to remove unreacted acid.
Brine (1 x 50 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 4: Purification

The crude product is typically obtained as a light yellow to off-white solid of sufficient purity

(>95%) for downstream use.

Recrystallization (if needed): Dissolve in minimum hot MeOH or EtOAc/Hexane (1:4) and

cool to 4°C.

Yield & Properties[1][2][5][6][7][8][9][10][11]
Expected Yield: 92–98% (approx. 5.1 g).

Appearance: Light yellow solid.

Melting Point: 82–86 °C.

Application Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol demonstrates the utility of the C2-bromo handle, overcoming the steric hindrance

of the adjacent ester group.
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Reaction Scheme
Methyl 2-bromo-4-nitrobenzoate + Phenylboronic Acid

Biaryl Product

Experimental Procedure
Setup: In a nitrogen-flushed reaction vial, combine:

Methyl 2-bromo-4-nitrobenzoate (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Preferred catalyst for sterically hindered aryl bromides.

Cs₂CO₃ (3.0 equiv) – Cesium bases often outperform Potassium in crowded systems.

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) (0.1 M concentration).

Conditions: Seal the vial and heat to 90°C for 12–16 hours.

Workup: Filter through a Celite pad, dilute with water, and extract with EtOAc. Purification via

flash chromatography (Hexanes/EtOAc).

Quality Control & Validation Data
Confirm the identity of the synthesized product using the following spectroscopic data.

1H NMR Data (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

8.50
Singlet (d, J~2

Hz)
1H H-3

Highly

deshielded;

Ortho to both -

NO₂ and -Br.

8.21
Doublet (J = 8.4

Hz)
1H H-5

Ortho to -NO₂;

Meta coupling to

H-3 often

unresolved.

7.91
Doublet (J = 8.4

Hz)
1H H-6

Ortho to Ester;

Shielded relative

to H-5/H-3.

3.97 Singlet 3H -OCH₃

Characteristic

methyl ester

singlet.

Note: Data correlates with literature values (Snippet 1.1).

Workflow Visualization
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Caption: Step-by-step workflow for the acid-chloride mediated esterification.

Safety & Handling
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Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must

be oven-dried. Perform all transfers in a fume hood.

Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid

heating dryness residues to extreme temperatures (>200°C).

Methyl Ester: Potential alkylating agent (mild).[7] Wear nitrile gloves and eye protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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